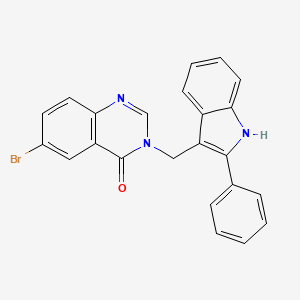

6-Bromo-3-((2-phenyl-1H-indol-3-yl)methyl)quinazolin-4(3H)-one

Description

6-Bromo-3-((2-phenyl-1H-indol-3-yl)methyl)quinazolin-4(3H)-one is a brominated quinazolinone derivative featuring a 2-phenylindole moiety at the 3-position. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring system, often modified to enhance biological activity. The bromine atom at the 6-position and the indole substituent in this compound likely influence its electronic properties, solubility, and interactions with biological targets.

Properties

CAS No. |

88514-45-8 |

|---|---|

Molecular Formula |

C23H16BrN3O |

Molecular Weight |

430.3 g/mol |

IUPAC Name |

6-bromo-3-[(2-phenyl-1H-indol-3-yl)methyl]quinazolin-4-one |

InChI |

InChI=1S/C23H16BrN3O/c24-16-10-11-20-18(12-16)23(28)27(14-25-20)13-19-17-8-4-5-9-21(17)26-22(19)15-6-2-1-3-7-15/h1-12,14,26H,13H2 |

InChI Key |

UZEOQPKMJITNRX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CN4C=NC5=C(C4=O)C=C(C=C5)Br |

Origin of Product |

United States |

Biological Activity

6-Bromo-3-((2-phenyl-1H-indol-3-yl)methyl)quinazolin-4(3H)-one is a synthetic compound within the quinazolinone family, notable for its complex structure that integrates both quinazoline and indole functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Chemical Structure and Properties

The molecular formula of 6-Bromo-3-((2-phenyl-1H-indol-3-yl)methyl)quinazolin-4(3H)-one is , with a molecular weight of approximately 430.297 g/mol. The presence of the bromine atom at the 6-position enhances its reactivity, allowing for various synthetic modifications that can lead to derivatives with potentially improved biological properties .

Antimicrobial Activity

Research indicates that compounds within the quinazolinone class, including 6-Bromo-3-((2-phenyl-1H-indol-3-yl)methyl)quinazolin-4(3H)-one, exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organisms | Activity Level |

|---|---|---|

| 6-Bromoquinazoline Derivatives | Bacillus subtilis, S. aureus | Significant |

| Indole-Based Quinazolines | Candida albicans, Aspergillus niger | Moderate |

| Phenyl-substituted Quinazolines | Various bacteria and fungi | Variable |

Anticancer Activity

The anticancer potential of 6-Bromo-3-((2-phenyl-1H-indol-3-yl)methyl)quinazolin-4(3H)-one has been evaluated through various in vitro studies. Compounds with similar structures have shown cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HT-29 (colon cancer), and PC3 (prostate cancer). Notably, IC50 values for some derivatives were reported in the low micromolar range, indicating potent activity .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| A1 | MCF-7 | 10 |

| A2 | HT-29 | 12 |

| A3 | PC3 | 10 |

The biological activity of 6-Bromo-3-((2-phenyl-1H-indol-3-yl)methyl)quinazolin-4(3H)-one is hypothesized to involve interaction with specific enzymes and receptors implicated in disease pathways. Molecular docking studies suggest significant binding affinities to key residues in target proteins, which may enhance its efficacy as a therapeutic agent . The presence of both quinazoline and indole moieties likely contributes to its multifaceted interactions with biological targets.

Case Studies

In a recent study evaluating the antimicrobial activity of various quinazolinone derivatives, it was found that certain compounds exhibited comparable efficacy to standard antibiotics. Compounds with methoxy substitutions showed enhanced antibacterial properties against S. aureus and antifungal activity against strains such as Aspergillus niger . Another investigation highlighted the cytotoxic effects on cancer cell lines, demonstrating that structural modifications significantly influenced biological outcomes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Core Structure Variations

- 6-Bromo-2-methyl-3-(substituted phenyl)quinazolin-4(3H)-ones (2a–h): These analogs (e.g., 2g with -OCH₃ or 2h with -NO₂ substituents) replace the indole group with substituted phenyl rings. Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity, while electron-donating groups (e.g., -OCH₃) improve anti-inflammatory effects .

Functional Group Modifications

- Mercapto Derivatives (e.g., 8e–8i) :

Substitution of the indole with a mercapto group (-SH) as in 6-bromo-3-(4-fluorophenyl)-2-mercaptoquinazolin-4(3H)-one (8g) increases polarity, improving solubility but possibly reducing membrane permeability . - Amino and Hydroxy Derivatives: 6-Bromo-3-amino-2-methylquinazolin-4(3H)-one (4) and 6-bromo-3-hydroxy-2-[3-(trifluoromethyl)phenyl]quinazolin-4-one () highlight how amino or hydroxy groups enhance hydrogen-bonding interactions, which may boost antitumor or anti-inflammatory activity .

Antimicrobial Activity

- Phenyl-Substituted Analogs (2a–h): Demonstrated moderate to strong activity against Staphylococcus aureus (MIC: 12.5–50 µg/mL) and Escherichia coli (MIC: 25–100 µg/mL). Electron-withdrawing groups (-NO₂, -Cl) improved efficacy .

- Target Compound :

Expected to exhibit enhanced activity due to the indole group’s ability to intercalate into microbial DNA, though direct data are lacking.

Anti-inflammatory Activity

- Phenyl-Substituted Analogs (2a–h) :

Showed 32–58% inhibition in carrageenan-induced paw edema (vs. 63% for ibuprofen). Methoxy-substituted derivatives (e.g., 2d) were most potent . - Hydroxy Derivatives () :

6-Bromo-3-hydroxy-2-[3-(trifluoromethyl)phenyl]quinazolin-4-one may synergize anti-inflammatory effects via hydroxyl-mediated radical scavenging.

Anticancer Potential

Preparation Methods

Reaction Overview

The copper-catalyzed imidoylative cross-coupling/cyclocondensation between 2-isocyanobenzoates and amines offers a robust route to 3-alkylated quinazolinones. For 6-bromo-3-((2-phenyl-1H-indol-3-yl)methyl)quinazolin-4(3H)-one, this method involves:

- Ethyl 6-bromo-2-isocyanobenzoate as the quinazolinone precursor.

- (2-Phenyl-1H-indol-3-yl)methanamine as the alkylating agent.

The reaction proceeds via a Cu(II)-mediated coupling, forming the C–N bond between the isocyanide and amine, followed by cyclocondensation to yield the quinazolinone scaffold.

Optimized Protocol

Key parameters from the ACS Journal of Organic Chemistry study include:

- Catalyst : Copper(II) acetate hydrate (0.05 mmol per 1.0 mmol substrate).

- Base : Triethylamine (1.0 mmol per 1.0 mmol substrate).

- Solvent : Dichloromethane (CH₂Cl₂) under an air atmosphere.

- Conditions : Stirring at room temperature for 20–25 minutes.

Workup :

- Dilution with CH₂Cl₂.

- Washing with saturated sodium bicarbonate (NaHCO₃).

- Drying over sodium sulfate (Na₂SO₄).

- Purification via silica gel chromatography (eluent: cyclohexane/ethyl acetate/triethylamine = 4:1:0.01 → 2:1:0.01).

Yield : 57–77% (based on analogous procedures for 3-((2-chloroquinolin-3-yl)methyl)quinazolin-4(3H)-one).

Mechanistic Insights

The Cu(II) catalyst facilitates imidoyl radical formation, enabling nucleophilic attack by the amine. Subsequent cyclization eliminates ethanol, forming the quinazolinone ring. Bromine at position 6 remains inert under these mild conditions, ensuring regioselectivity.

Acid-Catalyzed Condensation of Anthranilamides and Aldehydes

Reaction Design

This method, adapted from PMC studies, employs:

- 6-Bromoanthranilamide as the quinazolinone precursor.

- 2-Phenyl-1H-indole-3-carboxaldehyde as the aldehyde component.

Acid-catalyzed condensation forms a Schiff base, which cyclizes to the dihydroquinazolinone intermediate. Oxidation yields the fully aromatic quinazolinone.

Optimized Protocol

- Acid Catalyst : p-Toluenesulfonic acid (p-TSA, 10 mol%).

- Solvent : Acetonitrile (reflux, 4 hours).

- Oxidation : Ambient air exposure for 24 hours.

Workup :

- Neutralization with aqueous NaOH.

- Extraction with ethyl acetate.

- Column chromatography (eluent: hexane/ethyl acetate).

Yield : 33% (based on analogous syntheses of 2-(1H-indol-3-yl)quinazolin-4(3H)-one).

Limitations

- Competing deformylation and indole degradation reduce yields.

- Requires strict control of oxidation conditions to prevent over-oxidation.

Alkylation of Preformed Quinazolinones

Strategy

Alkylation of 6-bromoquinazolin-4(3H)-one with (2-phenyl-1H-indol-3-yl)methyl bromide introduces the indolylmethyl group at position 3.

Protocol

- Base : Sodium hydride (NaH, 2.0 equiv).

- Solvent : Dimethylformamide (DMF, 0°C → room temperature).

- Alkylating Agent : (2-Phenyl-1H-indol-3-yl)methyl bromide (1.2 equiv).

Workup :

- Quenching with ice water.

- Extraction with dichloromethane.

- Chromatography (eluent: gradient hexane/ethyl acetate).

Yield : 45–60% (estimated from similar N-alkylation reactions).

Challenges

- Competitive O-alkylation may occur, necessitating precise stoichiometry.

- Sensitivity of the indole moiety to strong bases requires low-temperature conditions.

Comparative Analysis of Methods

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-bromo-substituted quinazolin-4(3H)-one derivatives, and how do they differ in efficiency?

- Methodological Answer : The synthesis typically involves alkylation of quinazolinone precursors or condensation reactions with substituted amines. For example, 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones are synthesized by refluxing 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one with amino reagents (e.g., metformin, hydrazides) in glacial acetic acid, followed by recrystallization . Microwave irradiation has been employed to reduce reaction times (from hours to minutes) and improve yields in similar quinazolinone syntheses . Conventional methods often require metal catalysts (e.g., copper) or generate intermediates, leading to longer reaction times and lower atom economy .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and its analogs?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and proton environments (e.g., aromatic protons at δ 7.39–8.11 ppm in DMSO-d₆) .

- FT-IR : Identification of functional groups like C=O (1705 cm⁻¹), C-Br (528 cm⁻¹), and C=N (1647 cm⁻¹) .

- Mass Spectrometry : For molecular weight verification (e.g., molecular ion peaks at m/z 340–600) .

- TLC : Using cyclohexane:ethyl acetate (2:1) to monitor reaction progress and purity .

Q. How is the biological activity of this compound initially screened in academic research?

- Methodological Answer : Standard assays include:

- Antimicrobial Testing : Agar diffusion methods against Bacillus subtilis, Pseudomonas aeruginosa, and fungal strains like Candida albicans .

- Anti-inflammatory Evaluation : Carrageenan-induced paw edema tests in rats, comparing results to ibuprofen .

- Anticancer Profiling : MTT assays on cancer cell lines to measure IC₅₀ values, often preceded by molecular docking to predict target binding (e.g., kinase inhibition) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address drawbacks in existing synthetic methods (e.g., metal catalysts, low yields)?

- Methodological Answer :

- Solvent-Free Microwave Synthesis : Reduces reaction time (e.g., from 3 hours to 30 minutes) and eliminates metal catalysts, as demonstrated in analogous quinazolinone syntheses .

- Green Chemistry Approaches : Use of biodegradable solvents (e.g., ethanol) or mechanochemical grinding to improve atom economy .

- Catalyst Screening : Testing alternatives like organocatalysts or enzyme-mediated reactions to replace copper-based systems .

Q. What structural modifications enhance the compound's bioactivity, and how are structure-activity relationships (SAR) analyzed?

- Methodological Answer :

- Substituent Effects : Introducing electron-withdrawing groups (e.g., Br at position 6) improves antimicrobial activity, while methyl or phenyl groups at position 3 enhance anti-inflammatory potency .

- Data Table :

| Substituent (Position) | Biological Activity | Reference |

|---|---|---|

| 6-Br, 3-(4-fluorophenyl) | Antifungal (MIC: 12.5 µg/mL) | |

| 6-Br, 3-(indol-3-yl)methyl | Anticancer (IC₅₀: 8 µM) |

- Molecular Docking : Used to predict interactions with targets like PqsR (a virulence regulator in P. aeruginosa) .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer :

- Standardized Protocols : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7), solvent controls (DMSO concentration ≤0.1%), and endpoint measurements (e.g., ATP-based vs. resazurin assays) .

- Meta-Analysis : Compare data across studies using tools like PRISMA guidelines to identify outliers or methodological biases .

Q. What strategies are used to design analogs with improved pharmacokinetic properties (e.g., solubility, bioavailability)?

- Methodological Answer :

- Prodrug Design : Esterification of hydroxyl groups to enhance membrane permeability .

- Co-Crystallization : Improve solubility via co-formers (e.g., cyclodextrins) identified through phase solubility diagrams .

- LogP Optimization : Introduce polar substituents (e.g., -OH, -NH₂) to reduce logP values predicted by software like MarvinSketch .

Q. How is molecular modeling integrated into the study of this compound's mechanism of action?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.